Home > Products > Screening Compounds P126754 > N-(2,4-dimethoxybenzyl)cyclohexanamine
N-(2,4-dimethoxybenzyl)cyclohexanamine - 356093-86-2

N-(2,4-dimethoxybenzyl)cyclohexanamine

Catalog Number: EVT-1614952
CAS Number: 356093-86-2
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(2,4-dimethoxybenzyl)cyclohexanamine, also known as DMBCA, is a chemical compound that has gained significant attention in various fields of research and industry due to its unique properties and potential applications. It is an amine nucleophile used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one .

Molecular Structure Analysis

The molecular formula of N-(2,4-dimethoxybenzyl)cyclohexanamine is C15H23NO2 . The InChI code is 1S/C15H23NO2.BrH/c1-17-14-9-8-12 (15 (10-14)18-2)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H .

2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide

Compound Description: This compound is a coumarin derivative. Its crystal structure and intermolecular interactions were analyzed using Hirshfeld surface analysis and two-dimensional fingerprint plots. []

N-(2,4-dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide

Compound Description: This compound is a coumarin derivative. Its crystal structure and intermolecular interactions were analyzed alongside 2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide using Hirshfeld surface analysis and two-dimensional fingerprint plots. []

p-Methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K)

Compound Description: PM-BENAC-K is a reagent designed as a stable and easy-to-handle equivalent of N-acetamide nucleophiles. It reacts with alkyl halides and sulfonates to produce substituted products, which can be transformed into N-alkylacetamides. []

2,4-Dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K)

Compound Description: 2,4-DM-BENAC-K is a reagent designed as a stable and easy-to-handle equivalent of N-acetamide nucleophiles. It reacts with a variety of alkyl halides and sulfonates to produce substituted products, which can be transformed into N-alkylacetamides. []

1,3,4,6-tetra-O-acetyl-2-deoxy-2-(2,4-dimethoxybenzylacetamido)-β-D-glucopyranose

Compound Description: This compound serves as a glycosyl donor in glycosylation reactions. It demonstrated higher yields in glycosylation reactions compared to its unprotected counterpart. []

(2R,3R)-N-2,4-dimethoxybenzyl-N-bis(ethoxycarbonyl)methyl-2-bromo-3-hydroxybutylamide

Compound Description: This compound is a key starting material in a series of reactions exploring base-induced cyclization reactions. Depending on the base used, it yields different bicyclic β-lactams and γ-lactams. [, ]

2-amino-4-chloro-6,9-bis-(2,4-dimethoxybenzyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine

Compound Description: This compound is a key intermediate in the synthesis of pyrimido[4,5-e][1,4]diazepine-based folates. []

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, hydrochloride (SSR126768A)

Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist. It exhibits nanomolar affinity for rat and human oxytocin receptors and has potential therapeutic application as a tocolytic agent for preterm labor management. []

Aryl 2-methyl-1H-imidazole-1-sulfonates

Compound Description: These compounds are intermediates in the synthesis of N-protected O-aryl sulfamates. They are reacted with trimethyloxonium tetrafluoroborate and then with a dibenzylamine, such as bis-2,4-dimethoxybenzylamine, to yield the protected sulfamates. [, ]

N-diprotected, ring-substituted phenol O-sulfamates

Compound Description: These compounds are valuable intermediates in multi-step syntheses, as they protect the labile O-sulfamate group. They can be further manipulated at the aryl substituent before deprotection to afford the desired phenol O-sulfamate. [, ]

2-Chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropyl-9H-purine

Compound Description: The crystal structure of this compound reveals a dihedral angle of 78.56(4)° between the benzene and purine ring systems. The molecules are linked by N—H⋯N hydrogen bonds, forming inversion dimers, and further connected by C—H⋯O and C—H⋯Cl contacts. []

2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridinyl)pyridine-3-carboxamide

Compound Description: This compound, along with its derivatives, demonstrates potent gastric antisecretory activity by inhibiting gastric H+/K+-ATPase. It also shows lower inhibitory activity against 7-ethoxycoumarin O-dealkylation than omeprazole, suggesting less potential for drug-drug interactions. [, ]

2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine

Compound Description: This compound is a key substrate in the synthesis of 2,4-diaminopyrimidine-based antibiotics. It undergoes a Heck reaction to form the final antibiotic compound. []

Complex compounds of 4 - [(2,4-dimethoxybenzyl) amino] benzoic acid with lanthanoids

Compound Description: These complexes are hydrates formed by reacting 4 - [(2,4-dimethoxybenzyl) amino] benzoic acid with ions of samarium (III), europium (III), terbium (III), gadolinium (III), and dysprosium (III). They exhibit luminescence when excited by UV light, particularly the complexes with Eu3+, Tb3+, Sm3+, and Dy3+. []

2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U)

Compound Description: BW301U is a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase (DHFR), exhibiting significant antitumor activity against the Walker 256 carcinosarcoma in rats. []

2,4-Diaminopyrimidine-based drug candidates with a 3,4-dimethoxybenzyl ring

Compound Description: These racemic compounds were synthesized and evaluated against Bacillus anthracis. They consist of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring. Modifications at the C1 stereocenter of the dihydrophthalazine moiety were explored to enhance potency. []

[(11)C]SB-216763

Compound Description: This compound is a radiolabeled, brain-penetrant glycogen synthase kinase-3 (GSK-3) inhibitor. It exhibits high initial brain uptake followed by washout in rodent and nonhuman primate PET imaging studies, making it a promising candidate for quantifying GSK-3 density in vivo. []

Deltic guanidinium ion

Compound Description: This macrocycle is a larger analogue of the guanidinium ion. The 2,4-dimethoxybenzyl protecting group plays a crucial role in synthesizing the fully unsubstituted parent compound and various derivatives with multiple N-H functionalities. [, , ]

N-linked glycopeptides

Compound Description: These peptides, containing a carbohydrate moiety linked to an asparagine residue, are synthesized using solid-phase peptide synthesis. The strategy involves protecting the aspartic acid side chain with orthogonal protecting groups like allyl and Dmab esters, followed by selective deprotection and glycosylation. []

Monobactam 1

Compound Description: This monobactam antibiotic was synthesized using a multi-step process that was optimized for large-scale production. The process included several key steps like urea linker formation, oxidative cleavage, amide bond formation, N-sulfonic moiety introduction, and global deprotection. []

Bis(methoxybenzylaminoalkyl)amines

Compound Description: This class of compounds exhibits cardiotropic activity, specifically anti-ischemic and antiarrhythmic effects. The compounds generally fall under toxicity classes III and IV based on their LD50 values. Trihydrochlorides are the preferred pharmaceutically acceptable salts of these compounds. []

6,8-diazabicyclo[3.2.2]nonane derivatives

Compound Description: These compounds are SNC80 (a potent δ-opioid receptor agonist) analogues designed as potential δ-opioid receptor ligands. The 4-methoxybenzyl and 2,4-dimethoxybenzyl protecting groups were removed, and an N,N-diethylcarbamoylbenzyl residue was introduced to the 6,8-diazabicyclo[3.2.2]nonane framework. []

cyclo[Thr-Asn-Asn-Asn-Leu-Lys(SAMA)-Thr-Lys-Asp]

Compound Description: This cyclic peptide, derived from a surface loop of a meningococcal class 1 outer membrane protein, was synthesized using solid-phase fragment condensation. The synthesis involved using the alpha-(2,4-dimethoxybenzyl) ester of N-(9-fluorenylmethoxycarbonyl)aspartic acid [Fmoc-Asp-ODmb] as a starting material. []

N6-(2,4-Dimethoxybenzyl)adenosine

Compound Description: This compound, first described in 2002, has been found to possess cytokinin activity. Its presence and activity within biological systems have been elucidated. []

Phenylalanine-derived 2-azetidinones with 2,4-dimethoxybenzyl (Dmb) or trimethoxybenzyl (Tmb) groups at position 1

Compound Description: A series of phenylalanine-derived 2-azetidinones, incorporating various methoxy-substituted benzyl groups like Dmb and Tmb at the N1 position, were synthesized and studied for their N-deprotection behavior. The study explored both oxidative and acidic deprotection strategies for these β-lactam derivatives. []

Properties

CAS Number

356093-86-2

Product Name

N-(2,4-dimethoxybenzyl)cyclohexanamine

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]cyclohexanamine

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

InChI

InChI=1S/C15H23NO2/c1-17-14-9-8-12(15(10-14)18-2)11-16-13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3

InChI Key

LORGUVNNLNEAGO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CNC2CCCCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)CNC2CCCCC2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.